molecular formula C28H22N4Na2O8S2 B14663095 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt CAS No. 50814-29-4

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt

Cat. No.: B14663095
CAS No.: 50814-29-4
M. Wt: 652.6 g/mol
InChI Key: XEDIAADXGXSTIR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt typically involves the diazotization of 4-hydroxy-2-methylaniline followed by coupling with 2,2’-(1,2-ethenediyl)bis(benzenesulfonic acid). The reaction is carried out under acidic conditions to ensure the formation of the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves precise control of temperature, pH, and reactant concentrations to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.

    Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The compound exerts its effects primarily through its azo bonds, which can undergo reversible cleavage under certain conditions. This property is utilized in pH indicators and dyeing processes. The molecular targets include various functional groups on the aromatic rings, which interact with the substrate to produce the desired color change.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt: Similar in structure but contains nitro groups instead of hydroxy groups.

    Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-ethoxyphenyl)azo]-, disodium salt: Contains ethoxy groups instead of hydroxy groups.

Uniqueness

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt is unique due to its specific functional groups that provide distinct color properties and reactivity. The presence of hydroxy and methyl groups on the aromatic rings enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

50814-29-4

Molecular Formula

C28H22N4Na2O8S2

Molecular Weight

652.6 g/mol

IUPAC Name

disodium;5-[(4-hydroxy-2-methylphenyl)diazenyl]-2-[2-[4-[(4-hydroxy-2-methylphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C28H24N4O8S2.2Na/c1-17-13-23(33)9-11-25(17)31-29-21-7-5-19(27(15-21)41(35,36)37)3-4-20-6-8-22(16-28(20)42(38,39)40)30-32-26-12-10-24(34)14-18(26)2;;/h3-16,33-34H,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2

InChI Key

XEDIAADXGXSTIR-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)O)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=C(C=C(C=C4)O)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.